molecular formula C15H8Cl3F3N2O3 B2595068 [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 479613-67-7

[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

Cat. No. B2595068
CAS RN: 479613-67-7
M. Wt: 427.59
InChI Key: OAQPUTGCDIUCBT-UHFFFAOYSA-N
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Description

[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C15H8Cl3F3N2O3 and its molecular weight is 427.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactivity of compounds related to [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate have been explored in various contexts. Studies demonstrate methods for the synthesis of pyridine derivatives, showcasing the versatility of such compounds in organic synthesis. For instance, the reaction of dialkyl 2-butynoate with aniline and formaldehyde led to the revision of product structures, indicating the complex chemistry involved in synthesizing related compounds (Srikrishna, Sridharan, & Prasad, 2010). Furthermore, the regioselective trifluoromethylation of N-heteroaromatic compounds using a trifluoromethyldifluoroborane activator highlights the advanced techniques used to introduce trifluoromethyl groups into complex organic structures, offering insights into the functionalization of pyridine derivatives (Nishida, Ida, Kuninobu, & Kanai, 2014).

Structural and Physical Properties

Research into the structural and physical properties of compounds similar to the specified chemical has yielded detailed information on their molecular structure and interactions. The crystallographic analysis of fluazinam, a compound closely related to the one , reveals the dihedral angle between the pyridine and benzene ring planes, contributing to our understanding of its three-dimensional structure and potential reactivity (Jeon, Kim, Lee, & Kim, 2013).

Applications in Organic Synthesis

Compounds with the [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] motif are utilized in the synthesis of various organic molecules, indicating their importance in medicinal chemistry and drug design. The development of new methods for synthesizing triarylpyridine derivatives, due to their broad spectrum of biological and pharmaceutical properties, showcases the application of such compounds in creating biologically active molecules (Maleki, 2015).

Future Directions

properties

IUPAC Name

[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3F3N2O3/c16-9-2-1-8(15(19,20)21)4-11(9)23-12(24)6-26-14(25)7-3-10(17)13(18)22-5-7/h1-5H,6H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQPUTGCDIUCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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